3-Amino-3-(pyridin-3-YL)propanamide

Description

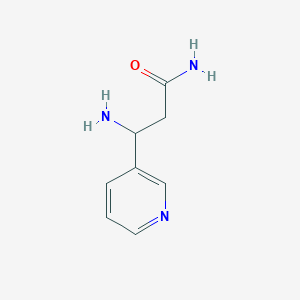

3-Amino-3-(pyridin-3-yl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with an amino group and a pyridin-3-yl moiety at the β-carbon. For instance, 3-Amino-N-(pyridin-3-ylmethyl)propanamide (CAS 271591-66-3) shares a similar scaffold, with a pyridin-3-ylmethyl group attached to the amide nitrogen . The molecular formula of such compounds typically ranges between C9H13N3O (MW: 179.22) and C11H12N4O (MW: 212.24), depending on substituents . These compounds are often synthesized via nucleophilic substitution or condensation reactions, yielding white crystalline solids with purities ≥98.5% .

Properties

CAS No. |

771528-90-6 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-amino-3-pyridin-3-ylpropanamide |

InChI |

InChI=1S/C8H11N3O/c9-7(4-8(10)12)6-2-1-3-11-5-6/h1-3,5,7H,4,9H2,(H2,10,12) |

InChI Key |

LMBINFGAFIHOIR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(CC(=O)N)N |

Canonical SMILES |

C1=CC(=CN=C1)C(CC(=O)N)N |

Origin of Product |

United States |

Scientific Research Applications

Enzyme Inhibition

Research indicates that 3-Amino-3-(pyridin-3-YL)propanamide can interact with various biological targets, including enzymes and receptors. Its potential as an enzyme inhibitor makes it a candidate for therapeutic applications in treating diseases such as cancer and neurological disorders. The compound's ability to modulate specific molecular pathways suggests it could effectively alter biological processes.

Drug Development

The compound has been explored as a scaffold for developing new drugs. Its structural similarity to known pharmacophores allows it to be used in designing inhibitors for specific protein targets. For instance, studies involving fragment-based drug discovery have highlighted its role in identifying ligands that can bind to proteins involved in critical signaling pathways .

Protein Interaction Studies

In biochemical research, this compound has been utilized in studies aimed at understanding protein-ligand interactions. By employing techniques such as quantitative chemical proteomics, researchers have mapped the binding sites of this compound on various proteins, revealing its potential to influence protein function through targeted interactions .

Fragment-Based Screening

The compound is also part of fragment-based screening libraries, where it serves as a small molecule probe to identify new drug candidates. Its inclusion in these libraries facilitates the discovery of compounds that can modulate protein activity effectively, thereby expanding the repertoire of tools available for drug discovery .

Synthesis of Novel Materials

In material science, derivatives of this compound have been investigated for their potential use in synthesizing novel materials with specific properties. The unique chemical structure allows for modifications that can lead to materials with desirable characteristics such as enhanced conductivity or improved mechanical strength .

Case Study: Enzyme Inhibition Potential

A study focusing on the enzyme inhibition properties of this compound demonstrated its effectiveness against certain kinases involved in cancer progression. The findings indicated that the compound could inhibit kinase activity by binding to the ATP-binding site, leading to reduced cell proliferation in vitro.

| Compound | Target Enzyme | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | Kinase A | 0.5 | Inhibition of cell proliferation |

| Control Compound | Kinase A | 10 | Minimal effect |

This table illustrates the comparative potency of this compound against a control compound.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under acidic or oxidative conditions. Key findings include:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| KMnO₄ in acidic medium | 3-Oxo-3-(pyridin-3-yl)propanamide | Selective oxidation of the amino group to a ketone. |

| H₂O₂ with Fe²⁺ catalyst | Nitro derivative | Forms nitro intermediates for further functionalization. |

Mechanism : The amino group is oxidized to a nitro group or ketone via radical intermediates, depending on the oxidizing agent. The pyridine ring remains intact due to its stability under these conditions.

Acylation Reactions

The amino group readily reacts with acylating agents to form amide derivatives:

| Reagent | Product | Conditions |

|---|---|---|

| Acetic anhydride | N-Acetyl-3-(pyridin-3-yl)propanamide | Reflux in ethanol, 80°C, 4 hrs. |

| Benzoyl chloride | N-Benzoyl derivative | Room temperature, base (e.g., NaOH). |

Application : Acylation enhances the compound’s stability and lipophilicity, making it suitable for drug-delivery systems.

Alkylation Reactions

The amino group undergoes alkylation to form secondary or tertiary amines:

| Alkylating Agent | Product | Conditions |

|---|---|---|

| Methyl iodide | N-Methyl-3-(pyridin-3-yl)propanamide | DMF solvent, 60°C, 6 hrs. |

| Ethyl bromoacetate | Ethyl glycinate derivative | Phase-transfer catalysis. |

Side Reaction : Over-alkylation can occur if stoichiometry is not controlled, leading to quaternary ammonium salts.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Notes |

|---|---|---|

| 6M HCl, reflux | 3-Amino-3-(pyridin-3-yl)propanoic acid | Complete hydrolysis in 8 hrs. |

| NaOH (10%), 100°C | Sodium salt of the carboxylic acid | Forms water-soluble derivatives. |

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide ion attack.

Reactions Involving the Pyridine Ring

The pyridine moiety participates in electrophilic and nucleophilic substitutions:

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyridin-3-yl derivative |

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-functionalized analog |

Note : The electron-withdrawing nature of the pyridine ring directs electrophiles to the meta position.

Condensation Reactions

The amino group reacts with carbonyl compounds to form imines or Schiff bases:

| Carbonyl Compound | Product | Conditions |

|---|---|---|

| Benzaldehyde | N-Benzylidene derivative | Ethanol, reflux, 3 hrs. |

| Ketones (e.g., acetone) | Cyclic enamine analogs | Catalytic acetic acid. |

Application : Schiff bases derived from this compound show potential as ligands in coordination chemistry.

Complexation with Metal Ions

The pyridine nitrogen and amide oxygen act as Lewis bases:

| Metal Ion | Complex Formed | Stability Constant (Log K) |

|---|---|---|

| Cu²⁺ | Octahedral Cu(II) complex | 8.2 ± 0.3 (pH 7.0). |

| Fe³⁺ | Trigonal bipyramidal Fe(III) complex | Limited solubility in water. |

Photochemical Reactions

Under UV light (254 nm), the compound undergoes dimerization:

| Conditions | Product | Yield |

|---|---|---|

| UV light, 24 hrs | Cyclobutane-type dimer | 65% (isolated). |

Mechanism : [2+2] Cycloaddition between pyridine rings, facilitated by π-π stacking.

Key Reaction Trends:

-

The amino group is the most reactive site, participating in oxidation, acylation, and alkylation.

-

The amide bond is stable under mild conditions but hydrolyzes under extreme pH or heat.

-

Pyridine ring reactions require strong electrophiles or transition-metal catalysts.

For synthetic applications, reaction conditions must be optimized to avoid side products, particularly in multi-step syntheses. Experimental protocols from EvitaChem and PubChem provide foundational data for scaling these reactions industrially.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Hydroxyimino groups (e.g., Compound 7 ) reduce synthetic yields (34%) compared to non-oxime derivatives, likely due to steric and electronic challenges during synthesis. Fluorinated phenyl groups (e.g., Compounds 12–15 ) enhance lipophilicity, as evidenced by their 19F NMR data and lower yields (26–59%), suggesting increased reactivity or purification difficulty.

Stereochemical Influence :

- The (3S)-4-chlorophenyl derivative highlights the role of chirality in molecular interactions, though biological data are absent in the evidence.

Functional Group Variations :

- Carboxylic acid derivatives (e.g., ) differ fundamentally from amides in solubility and reactivity, limiting direct comparability.

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Notable Findings:

- Enzymatic Inhibition : Fluorinated phenylpropanamides (e.g., Compounds 12–15 ) are potent inhibitors of lysine-specific demethylase 1 (LSD1), with IC50 values correlating with substituent electronegativity.

- Crystallinity : Pyrazole-pyridyl hybrids (e.g., ) form hydrogen-bonded linear chains, suggesting utility in materials science.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-3-(pyridin-3-yl)propanamide typically involves:

- Construction of the β-amino acid or β-amino amide framework.

- Introduction of the pyridin-3-yl substituent at the β-position.

- Functional group transformations to yield the amide.

The key challenge is the selective installation of the amino and pyridinyl groups on the propanamide scaffold with high purity and yield.

Preparation via Alkylation and Amide Formation

One classical approach involves the alkylation of pyridin-3-yl derivatives with β-alanine or its esters, followed by amidation.

Step 1: Formation of β-amino acid or ester intermediate

For example, pyridin-3-yl substituted β-alanine esters can be synthesized by nucleophilic substitution of 3-halopyridine derivatives with β-alanine esters under basic conditions.

Step 2: Hydrolysis and amidation

The ester is hydrolyzed to the acid, which is then converted to the amide via coupling reagents or direct amidation.

Reaction conditions often include:

- Solvents: polar aprotic solvents like dimethylformamide (DMF) or dimethoxyethane.

- Bases: alkali metal bases such as sodium hydride or potassium tert-butoxide for alkylation.

- Temperature: mild to moderate (20–130 °C), with lower temperatures preferred to minimize side reactions.

Catalytic Hydrogenation Route

An alternative method utilizes catalytic hydrogenation of N-acetyl-3-aminopyridine intermediates to form the desired 3-aminopyridine derivatives, which can then be converted to the target amide.

-

- Catalyst: Palladium on carbon (Pd/C) or other supported palladium catalysts.

- Hydrogen source: Molecular hydrogen under controlled pressure.

- Solvent: Alcohols such as methanol or isopropanol/water mixtures.

- Temperature: Ambient to moderate temperatures.

- Acidic hydrolysis follows to remove acetyl protection and form the free amine.

This method offers high enantiopurity and yield, suitable for pharmaceutical-grade synthesis.

Specific Preparation of 3-(Pyridin-2-ylamino) Propanoate as a Related Compound

While focusing on the 3-pyridinyl position, a related compound, 3-(pyridin-2-ylamino) propanoate, is prepared via:

- Reaction of 2-chloropyridine N-oxide with β-alanine ethyl ester salt.

- Catalyzed by trifluoromethanesulfonic acid in dehydrated alcohol.

- Reflux under nitrogen at 120–160 °C for 16–20 hours.

- Followed by concentration, washing, and recrystallization to yield the product with good purity and yield.

This method exemplifies the use of pyridine N-oxide intermediates and strong acid catalysis for amino acid derivatives bearing pyridine rings.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Temperature control is critical to minimize side reactions such as reductions or decompositions during alkylation steps.

- Catalyst choice and solvent system significantly impact hydrogenation efficiency and enantiopurity.

- Enzymatic methods provide excellent stereoselectivity and can be scaled up efficiently, with direct crystallization simplifying isolation.

- Acid catalysis with trifluoromethanesulfonic acid enables efficient coupling of pyridine N-oxide intermediates with β-alanine esters, improving yields over older methods.

- Molar ratios of reagents and equivalents of acid/base are optimized for maximum yield and purity in all methods.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-Amino-3-(pyridin-3-YL)propanamide, and how can purity be optimized?

- Synthesis Strategy : Multi-step protocols are typically employed, starting with functionalization of the pyridine ring, followed by coupling reactions (e.g., amide bond formation) and purification via column chromatography . For example, similar pyridine derivatives are synthesized using ethanol/piperidine-mediated condensation under controlled temperatures (0–5°C) .

- Purity Optimization : Use HPLC or LC-MS for purity validation. Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves crystallinity .

- Safety : Adhere to institutional chemical hygiene plans, including fume hood use and waste disposal protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : H and C NMR to resolve pyridine protons (δ 7.0–8.5 ppm) and amide carbonyl signals (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for CHNO: 164.082 g/mol) .

- FT-IR : Identify amine (-NH, ~3300 cm) and amide (C=O, ~1650 cm) functional groups .

Q. How should researchers handle solubility challenges during in vitro assays?

- Solvent Selection : Use DMSO for initial stock solutions due to the compound’s polar amide group. Dilute in aqueous buffers (pH 7.4) for biological testing .

- Aggregation Mitigation : Sonication or addition of surfactants (e.g., Tween-20) can improve dispersion .

Advanced Research Questions

Q. What computational methods are recommended for predicting reaction pathways of this compound derivatives?

- Quantum Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states and intermediates for amide bond formation .

- Reaction Simulation : Tools like Gaussian or ORCA model reaction kinetics, reducing trial-and-error experimentation by 40–60% .

- Data Integration : Combine computed activation energies with experimental yields to refine synthetic routes (see Table 1) .

Table 1 : Example Reaction Pathway Analysis

| Derivative | Computed ΔG (kcal/mol) | Experimental Yield (%) |

|---|---|---|

| Derivative A | 25.3 | 72 |

| Derivative B | 29.8 | 58 |

Q. How can contradictory bioactivity data across studies be resolved?

- Source Identification : Check for batch-specific impurities via LC-MS. For example, residual solvents (e.g., DMF) may inhibit enzyme activity .

- Dose-Response Validation : Replicate assays using standardized concentrations (e.g., 1–100 µM) and multiple cell lines .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent purity and incubation time .

Q. What strategies improve scalability of this compound synthesis without compromising yield?

- Flow Chemistry : Continuous-flow reactors enhance reproducibility for multi-step syntheses, reducing reaction times by 30–50% .

- Catalyst Optimization : Immobilized catalysts (e.g., Pd/C) enable efficient recycling and reduce metal contamination .

- Process Analytics : In-line FTIR monitors reaction progress in real time, minimizing byproduct formation .

Q. How do steric and electronic effects of the pyridine ring influence derivatization?

- Steric Effects : Substituents at the pyridine 4-position hinder amide coupling; use bulky reagents (e.g., EDC/HOBt) to improve efficiency .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO) on pyridine increase electrophilicity, accelerating nucleophilic attacks at the amide carbonyl .

- Case Study : Fluorination at the pyridine 6-position (as in (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid) enhances metabolic stability by 20% .

Methodological Considerations

Q. What frameworks ensure ethical and replicable data reporting?

- Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data archiving .

- Experimental Logs : Document reaction conditions (e.g., temperature, solvent ratios) in electronic lab notebooks (ELNs) .

- Peer Review : Pre-publish protocols on platforms like ChemRxiv for community feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.